molecular formula C25H21NO7 B11581401 4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B11581401
M. Wt: 447.4 g/mol
InChI Key: KZJKNUIKFKVUTB-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE is a complex organic compound featuring multiple benzodioxole and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzodioxole Groups: Starting from catechol derivatives, benzodioxole groups can be synthesized through cyclization reactions.

    Azetidinone Ring Formation: The azetidinone ring can be formed via cyclization reactions involving appropriate precursors.

    Methoxyphenoxy Group Introduction: The methoxyphenoxy group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group.

    Reduction: Reduction reactions might target the azetidinone ring or benzodioxole groups.

    Substitution: Substitution reactions could occur at various positions on the benzodioxole or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with benzodioxole and methoxyphenoxy groups are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXYPHENOXY)AZETIDIN-2-ONE
  • 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENOXY)AZETIDIN-2-ONE

Uniqueness

The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H21NO7

Molecular Weight

447.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one

InChI

InChI=1S/C25H21NO7/c1-28-17-4-6-18(7-5-17)33-24-23(16-3-9-20-22(11-16)32-14-30-20)26(25(24)27)12-15-2-8-19-21(10-15)31-13-29-19/h2-11,23-24H,12-14H2,1H3

InChI Key

KZJKNUIKFKVUTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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